Butabindide oxalate Butabindide oxalate Butabindide is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2; Ki = 7 nM). It is selective for CCK-inactivating peptidase/TPP-2 over a panel of serine proteases (Kis = >1 μM) as well as CCK receptors (Kis = >0.1 mM). Butabindide (0.1-100 μM) increases levels of CCK octapeptide in depolarized rat cerebral cortex slices. In vivo, butabindide inhibits CCK-inactivating peptidase/TPP-2 in mouse liver and brain (ID50s = 1.1 and 6.8 mg/kg, respectively). It also enhances CCK octapeptide-induced delay in gastric emptying and reduces food intake in mice.

Brand Name: Vulcanchem
CAS No.: 185213-03-0
VCID: VC0184811
InChI: InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1
SMILES: CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O
Molecular Formula: C19H27N3O6
Molecular Weight: 393.4 g/mol

Butabindide oxalate

CAS No.: 185213-03-0

Cat. No.: VC0184811

Molecular Formula: C19H27N3O6

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Butabindide oxalate - 185213-03-0

Specification

Description Butabindide is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2; Ki = 7 nM). It is selective for CCK-inactivating peptidase/TPP-2 over a panel of serine proteases (Kis = >1 μM) as well as CCK receptors (Kis = >0.1 mM). Butabindide (0.1-100 μM) increases levels of CCK octapeptide in depolarized rat cerebral cortex slices. In vivo, butabindide inhibits CCK-inactivating peptidase/TPP-2 in mouse liver and brain (ID50s = 1.1 and 6.8 mg/kg, respectively). It also enhances CCK octapeptide-induced delay in gastric emptying and reduces food intake in mice.

CAS No. 185213-03-0
Molecular Formula C19H27N3O6
Molecular Weight 393.4 g/mol
IUPAC Name (2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid
Standard InChI InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1
Standard InChI Key KKMJFDVOXSGHBF-SLHAJLBXSA-N
Isomeric SMILES CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O
SMILES CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O
Canonical SMILES CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O

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